
5-(2-fluorophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(2-fluorophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are often used in medicinal chemistry due to their bioisosteric properties .
Molecular Structure Analysis
The molecular structure of this compound would include a triazole ring, a phenyl ring, and a 2-phenylethyl group. The presence of fluorine and sulfur atoms could influence the compound’s reactivity and interactions .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitutions, or participate in click chemistry reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine could increase its lipophilicity, while the sulfur atom could participate in hydrogen bonding .科学的研究の応用
Antioxidant and Antiradical Activity
Compounds with open thiogroups, including the 1,2,4-triazole-3-thiol derivatives, exhibit high indicators of antioxidant and antiradical activity. They positively impact the overall condition and biochemical processes in patients exposed to high doses of radiation. These compounds are often compared to biogenic amino acids like cysteine due to the presence of free SH-groups, showcasing their potential in enhancing antioxidant defenses within the body (Kaplaushenko, 2019).
Broad Biological Activities
The triazole derivatives have been studied for their wide range of biological activities. Recent patent reviews have highlighted the development of novel triazoles with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These studies underscore the importance of triazoles in the pharmaceutical market, hinting at their versatile applications in medicine (Ferreira et al., 2013).
Antimicrobial and Antifungal Applications
1,2,4-Triazole derivatives have shown significant antimicrobial and antifungal activities. The pursuit of rational synthesis methods for these compounds has led to the discovery of derivatives with pronounced antibacterial activity against pathogens like S. aureus and antifungal activity against Candida albicans. These findings suggest the potential of triazole derivatives in treating and managing microbial infections (Ohloblina, 2022).
Versatility in Synthesis and Application
The versatility of 1,2,4-triazole derivatives extends beyond biomedical applications, finding use in optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. This broad utility is attributed to their synthesis flexibility, low toxicity, and diverse physico-chemical properties, highlighting their significance in various industrial sectors (Parchenko, 2019).
Eco-friendly Synthesis
Advancements in eco-friendly synthesis methods for triazoles have been noted, emphasizing the need for sustainable chemical processes. The review of eco-friendly CuAAC procedures for synthesizing 1,2,3-triazoles highlights innovations in catalyst development and reaction conditions, underscoring the push towards greener chemistry in triazole synthesis (de Souza et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
3-(2-fluorophenyl)-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3S/c17-14-9-5-4-8-13(14)15-18-19-16(21)20(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNMRQBSYYUBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
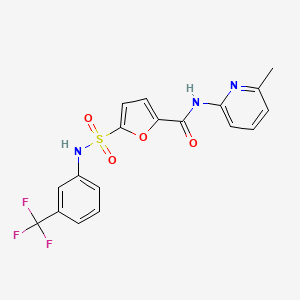
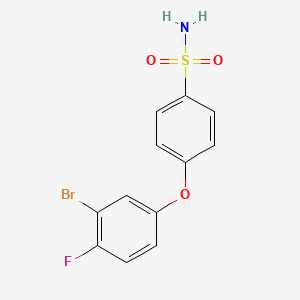
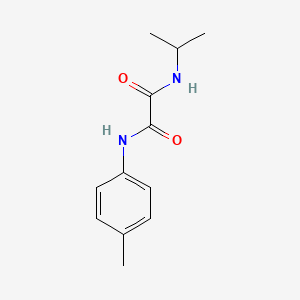
![4-[butyl(methyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2806751.png)
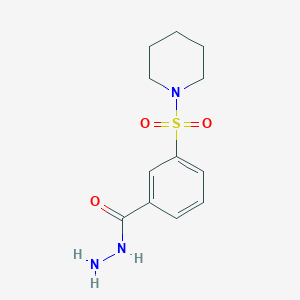


![2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2806757.png)
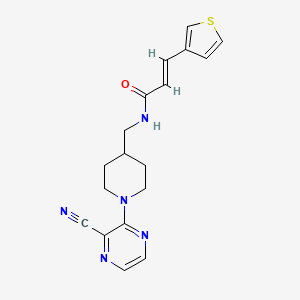

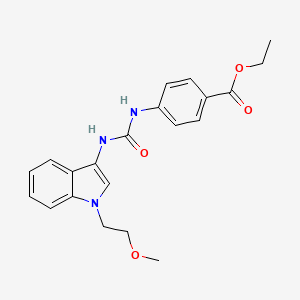
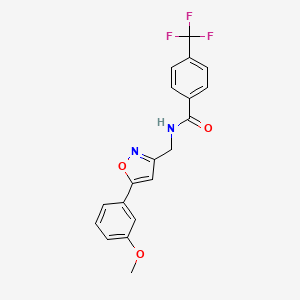
![(E)-5-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2806768.png)
![N-cyclopentyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2806770.png)
